molecular formula C10H16O2S B14626148 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol CAS No. 59190-22-6

3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol

Cat. No.: B14626148
CAS No.: 59190-22-6
M. Wt: 200.30 g/mol
InChI Key: MGJHXBLZRQQAQA-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol is a chemical compound with the molecular formula C10H16OS It is characterized by the presence of a furan ring substituted with two methyl groups and a sulfanyl group attached to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol typically involves the reaction of 2,5-dimethylfuran with a suitable thiol reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2,5-dimethylfuran is reacted with a thiol compound in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

59190-22-6

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

3-(2,5-dimethylfuran-3-yl)sulfanylbutan-2-ol

InChI

InChI=1S/C10H16O2S/c1-6-5-10(8(3)12-6)13-9(4)7(2)11/h5,7,9,11H,1-4H3

InChI Key

MGJHXBLZRQQAQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)SC(C)C(C)O

Origin of Product

United States

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